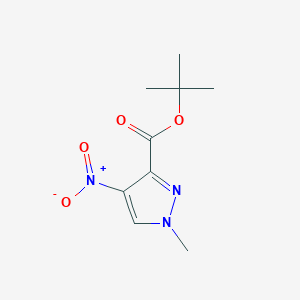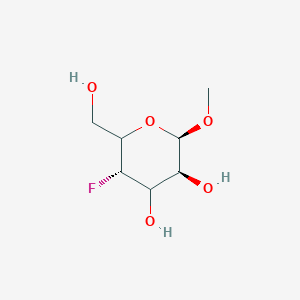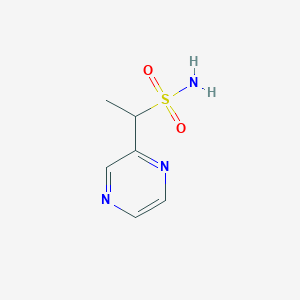
1-(Pyrazin-2-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)ethanesulfonamide is a chemical compound with the molecular formula C6H9N3O2S It is characterized by the presence of a pyrazine ring attached to an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
1-(Pyrazin-2-yl)ethanesulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Pyrazine-2-sulfonamide: Similar structure but lacks the ethanesulfonamide group.
Ethanesulfonamide: Lacks the pyrazine ring but contains the ethanesulfonamide group.
Pyrazine-2-amine: Contains the pyrazine ring but lacks the sulfonamide group.
Uniqueness: 1-(Pyrazin-2-yl)ethanesulfonamide is unique due to the combination of the pyrazine ring and ethanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5(12(7,10)11)6-4-8-2-3-9-6/h2-5H,1H3,(H2,7,10,11) |
InChI Key |
QVBQLVPAHBKFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11752704.png)
![(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol](/img/structure/B11752711.png)
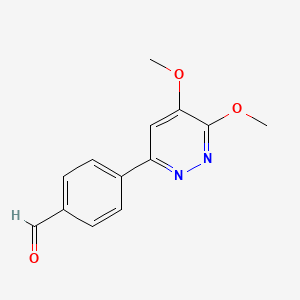
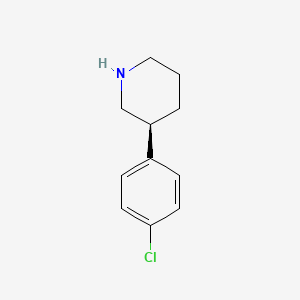
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B11752725.png)
![1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752735.png)
![Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11752749.png)
![3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11752750.png)
![7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11752757.png)
![5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B11752764.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11752765.png)
![[2,4'-Bipyridine]-3,3'-diol](/img/structure/B11752766.png)
